(S)-1-((2S,3aS,5S,6R,6aS)-6-hydroxy-2-(trichloromethyl)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol
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Overview
Description
(S)-1-((2S,3aS,5S,6R,6aS)-6-hydroxy-2-(trichloromethyl)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol is a complex organic compound characterized by its unique tetrahydrofuro[2,3-d][1,3]dioxol ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((2S,3aS,5S,6R,6aS)-6-hydroxy-2-(trichloromethyl)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol typically involves multiple steps, including the formation of the tetrahydrofuro[2,3-d][1,3]dioxol ring and the introduction of the trichloromethyl group. Common reagents used in these reactions include trichloromethyl ketones, diols, and various catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the trichloromethyl group, potentially converting it to a methyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those with similar ring structures.
Biology
In biological research, the compound may be studied for its potential interactions with enzymes or other biomolecules, providing insights into its biological activity.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-1-((2S,3aS,5S,6R,6aS)-6-hydroxy-2-(trichloromethyl)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-((2S,3aS,5S,6R,6aS)-6-hydroxy-2-(methyl)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol
- (S)-1-((2S,3aS,5S,6R,6aS)-6-hydroxy-2-(chloromethyl)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol
Uniqueness
The presence of the trichloromethyl group in (S)-1-((2S,3aS,5S,6R,6aS)-6-hydroxy-2-(trichloromethyl)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol distinguishes it from similar compounds, potentially imparting unique chemical and biological properties.
Properties
IUPAC Name |
1-[(2S,3aS,5S,6R,6aS)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2?,3-,4+,5+,6+,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYGBLRPYBAHRT-WHZJNLAASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([C@H]1[C@H]([C@H]2[C@@H](O1)O[C@H](O2)C(Cl)(Cl)Cl)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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